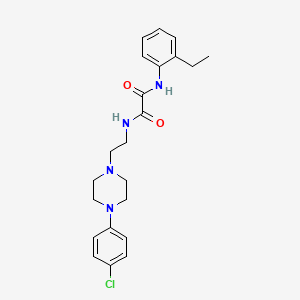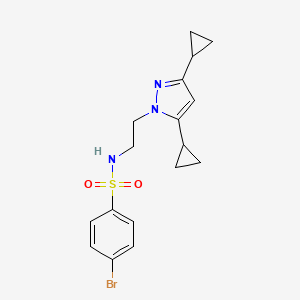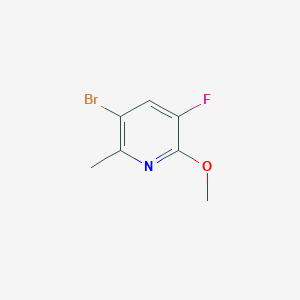
2-Ethylsuccinic acid 1-tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylsuccinic acid 1-tert-butyl ester (ESAB) is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. ESAB is a colorless and odorless liquid that is synthesized through a specific method, which will be discussed in The purpose of this paper is to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for ESAB.
Aplicaciones Científicas De Investigación
Conversion to Acid Chlorides
- Selective Conversion to Acid Chlorides : The reaction of tert-butyl esters with SOCl2 enables the conversion of tert-butyl esters to acid chlorides with high yields, demonstrating the selectivity of tert-butyl esters in synthetic chemistry for producing acid chlorides in the presence of other esters (Greenberg & Sammakia, 2017).
Catalytic Systems for Alkoxycarbonylation
- Catalysis in Alkoxycarbonylation : Advanced catalyst systems, including palladium-based catalysts, have been developed for the alkoxycarbonylation of alkenes, offering a practical synthetic tool for transforming nearly any alkene into versatile ester products. This includes the functionalization of bulk ethylene with high activity and selectivity (Dong et al., 2017).
Surface Chemistry and Amidation Reactions
- EDC/NHS Activation Mechanisms : The EDC/NHS activation of poly(methacrylic acid) brushes reveals significant findings for the amidation reactions on surfaces, impacting the development of biochips, biosensors, and biomaterials. Different mechanisms between poly(acrylic acid) and poly(methacrylic acid) brushes highlight the complexity of surface chemistry (Wang et al., 2011).
Organocatalysis in Polymerization
- Living Ring-Opening Polymerization : Phosphazene bases have been identified as active organocatalysts for the living ring-opening polymerization of cyclic esters, leading to polyesters with predictable molecular weights and narrow polydispersities. This demonstrates their potential in creating advanced materials through organocatalytic routes (Zhang et al., 2007).
Reversible Chain Transfer Agents in Copolymerization
- Cationic Vinyl-Addition and Ring-Opening Copolymerization : Tert-butyl esters serve as reversible chain transfer agents in the cationic copolymerization of vinyl ether and oxirane, showing the role of tert-butyl cations in the chain transfer process. This opens up possibilities for polymer design and synthesis with controlled properties (Hotta et al., 2020).
Propiedades
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-5-7(6-8(11)12)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRDZQISULRRIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylsuccinic acid 1-tert-butyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B2535992.png)
![6-(3-Chloro-4-methylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2535995.png)

![6-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2535998.png)
![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)butanamide](/img/structure/B2535999.png)
![4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2536001.png)



![(Z)-methyl 2-((5-chlorothiophene-2-carbonyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2536005.png)
![1-(4-bromo-2-fluorophenyl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2536008.png)

![5-[Benzyl(methyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2536012.png)
![2-(4-(Methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2536014.png)